molecular formula C9H8S B8683282 2h-thiochromene CAS No. 254-37-5

2h-thiochromene

Cat. No.: B8683282
CAS No.: 254-37-5
M. Wt: 148.23 g/mol
InChI Key: ONJRTQUWKRDCTA-UHFFFAOYSA-N
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Description

2h-thiochromene, also known as thiochroman, is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of benzopyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2h-thiochromene can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetylene derivatives under basic conditions. Another method includes the reaction of 2-mercaptobenzophenone with α,β-unsaturated carbonyl compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2h-thiochromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Scientific Research Applications

2h-thiochromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2h-thiochromene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells by binding to L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and lower blood pressure .

Comparison with Similar Compounds

2h-thiochromene can be compared with other similar compounds such as benzopyran (chromene) and benzothiazepine:

    Benzopyran (Chromene): Contains an oxygen atom in the pyran ring instead of sulfur. It is known for its antioxidant properties and is found in various natural products.

    Benzothiazepine: Contains both sulfur and nitrogen atoms in the heterocyclic ring.

The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs .

Properties

CAS No.

254-37-5

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

IUPAC Name

2H-thiochromene

InChI

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2

InChI Key

ONJRTQUWKRDCTA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2S1

Origin of Product

United States

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